molecular formula C27H34N2O10 B1673362 1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine CAS No. 129200-10-8

1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine

Cat. No.: B1673362
CAS No.: 129200-10-8
M. Wt: 546.6 g/mol
InChI Key: JUOYRBCKLAPYBI-WLHGVMLRSA-N
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Description

KB-5492 is a selective anti-ulcer agent that inhibits sigma receptors. It is known for its ability to prevent gastric lesions and reduce gastric secretion. The compound has shown promise in the study of gastric mucosal damage and has been used in various experimental models to understand its effects on gastric health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KB-5492 involves multiple steps, including the preparation of intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of KB-5492 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

KB-5492 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .

Scientific Research Applications

Mechanism of Action

KB-5492 exerts its effects by selectively inhibiting sigma receptors. This inhibition leads to an increase in gastric mucosal blood flow and the retention of gastric mucus, which helps protect the gastric lining from damage. The compound does not significantly affect gastric acid secretion, making it unique compared to other anti-ulcer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KB-5492

KB-5492 is unique in its selective inhibition of sigma receptors and its ability to increase gastric mucosal blood flow without significantly affecting gastric acid secretion. This makes it a valuable compound for studying gastric mucosal protection and developing new anti-ulcer therapies .

Properties

IUPAC Name

(E)-but-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6.C4H4O4/c1-27-18-5-7-19(8-6-18)31-22(26)16-25-11-9-24(10-12-25)15-17-13-20(28-2)23(30-4)21(14-17)29-3;5-3(6)1-2-4(7)8/h5-8,13-14H,9-12,15-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOYRBCKLAPYBI-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129200-10-8
Record name KB 5492
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129200108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 2
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 4
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 5
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 6
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine

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